2-(Piperidin-1-ylmethyl)pyridine
Overview
Description
2-(Piperidin-1-ylmethyl)pyridine is a compound of interest due to its role as an intermediate in the synthesis of various pharmaceuticals and its involvement in chemical reactions that highlight its unique properties. The compound's synthesis and analysis have been subjects of research, aiming to understand its characteristics and potential applications further.
Synthesis Analysis
The synthesis of 2-(Piperidin-1-ylmethyl)pyridine involves several key steps, starting from basic pyridine derivatives. For example, Shen Li (2012) discusses the synthesis of a closely related compound, 2-Chloro-4-(piperidin-1-ylmethyl)pyridine, from 2-amino-4-methylpyridine through chlorination and condensation with piperidine, achieving an overall yield of about 62% (Shen Li, 2012).
Molecular Structure Analysis
The molecular structure of 2-(Piperidin-1-ylmethyl)pyridine compounds has been extensively analyzed through various techniques, including X-ray diffraction, NMR, and DFT studies. For instance, Shifeng Ban et al. (2023) synthesized a nitrogenous compound with a structure related to 2-(Piperidin-1-ylmethyl)pyridine and confirmed its structure through FT-IR, NMR, and mass spectrometry, providing insights into its molecular conformation and properties (Ban et al., 2023).
Chemical Reactions and Properties
The chemical reactivity and properties of 2-(Piperidin-1-ylmethyl)pyridine derivatives have been explored in various studies. For example, the work by Dan Zhang et al. (2021) on piperidine-mediated cyclization reactions highlights the compound's utility in synthesizing novel chromeno[2,3-b]pyridine derivatives, showcasing its versatility in organic synthesis (Zhang et al., 2021).
Physical Properties Analysis
The physical properties, including solubility, melting point, and crystalline structure, are crucial for understanding the applications and handling of 2-(Piperidin-1-ylmethyl)pyridine. Research by Z. Karczmarzyk and W. Malinka (2004) on the crystal structure of related compounds provides valuable information on the physical characteristics that can influence the compound's reactivity and stability (Karczmarzyk & Malinka, 2004).
Chemical Properties Analysis
The chemical properties, such as acidity, basicity, and reactivity with various reagents, are fundamental for the application of 2-(Piperidin-1-ylmethyl)pyridine in chemical synthesis and pharmaceutical development. Studies like those by Milad Taheri et al. (2012), which explore the synthesis and thermodynamic properties of related compounds, contribute to a deeper understanding of these chemical properties (Taheri et al., 2012).
Scientific Research Applications
Synthesis of Intermediate Compounds
2-(Piperidin-1-ylmethyl)pyridine and its derivatives have been utilized in the synthesis of various intermediate compounds. For example, 2-Chloro-4-(piperidin-1-ylmethyl)pyridine, an intermediate of lafutidine, is synthesized from 2-amino-4-methylpyridine through a series of chlorination and condensation reactions (Shen Li, 2012). Similarly, 2-(Piperidin-2-ylmethyl)cycloalkanols are synthesized using 2-picolyllithium and cycloalkene oxides, followed by catalytic hydrogenation (M. Begley et al., 1986).
Medicinal Chemistry Applications
Various derivatives of 2-(Piperidin-1-ylmethyl)pyridine have been explored for their medicinal applications. Novel derivatives of 2-pyridinemethylamine, which incorporate a piperidin-1-ylmethyl group, show promise as selective, potent, and orally active agonists at 5-HT1A receptors, indicating potential antidepressant properties (B. Vacher et al., 1999).
Corrosion Inhibition
Research has also explored the use of piperidine derivatives in corrosion inhibition. Quantum chemical and molecular dynamic simulation studies have been conducted to predict the inhibition efficiencies of piperidine derivatives, including those with pyridine groups, on the corrosion of iron (S. Kaya et al., 2016).
Synthesis of Fluorescent Probes
In the field of chemistry, 2-(Piperidin-1-ylmethyl)pyridine derivatives have been used to synthesize fluorescent probes. For instance, a derivative featuring two porphyrin moieties was created as a fluorescent ratiometric probe for zinc ions, demonstrating its utility in detecting specific metal ions (Nuno M. M. Moura et al., 2014).
Development of Bioactive Templates
Additionally, pyridyl-substituted fused bicyclic piperidines have been prepared as novel cores for medicinal chemistry applications. These compounds, incorporating pyridine rings, have potential use in various medicinal chemistry applications due to their high sp3 character (Jinglan Zhou et al., 2015).
Safety And Hazards
Future Directions
Piperidines are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . This will help both novice researchers taking their first steps in this field and experienced scientists looking for suitable substrates for the synthesis of biologically active piperidines .
properties
IUPAC Name |
2-(piperidin-1-ylmethyl)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2/c1-4-8-13(9-5-1)10-11-6-2-3-7-12-11/h2-3,6-7H,1,4-5,8-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTXLDFXGPHVDFV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2=CC=CC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50291820 | |
Record name | 2-(piperidin-1-ylmethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50291820 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Piperidin-1-ylmethyl)pyridine | |
CAS RN |
71172-77-5 | |
Record name | NSC78460 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=78460 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-(piperidin-1-ylmethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50291820 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(PIPERIDINOMETHYL)-PYRIDINE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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